2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
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Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The quinoline and pyrrolidine rings, in particular, are likely to have significant impacts on the compound’s overall structure and properties .Scientific Research Applications
Antibacterial Properties
- A study described the synthesis of a related fluorinated compound with significant antibacterial activity against both gram-positive and gram-negative bacteria, showcasing the potential of similar compounds in antibacterial applications (Stefancich et al., 1985).
PDGF Receptor Tyrosine Kinase Inhibition
- Research on a series of 3-substituted quinoline derivatives, which includes compounds structurally related to 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline, revealed their potential as inhibitors of PDGF receptor tyrosine kinase, suggesting applications in cancer therapy or other diseases related to PDGF signaling (Maguire et al., 1994).
Broad-Spectrum Antibacterial Agent Synthesis
- The synthesis of isothiazoloquinolone, a potent broad-spectrum antibacterial agent effective against resistant organisms like MRSA, uses a key intermediate structurally similar to the compound , highlighting its potential use in developing new antibacterial drugs (Hashimoto et al., 2007).
Fluorescence and Quantum Chemical Investigations
- A study on multi-substituted quinoline derivatives, starting from eugenol, demonstrated their potential in fluorescence applications, which could extend to biochemical assays or imaging techniques (Le et al., 2020).
Anti-Plasmodial and Anti-Fungal Activity
- Research into functionalized aminoquinolines, including pyrrolidin-1-yl quinolines, showed moderate antiplasmodial activity and potential as antifungal agents, suggesting applications in treating malaria and fungal infections (Vandekerckhove et al., 2015).
Biomolecular Binding Properties
- A study synthesized new quinoline derivatives, including pyrrolidin-1-yl quinolines, examining their photophysical properties and biomolecular binding, indicating their potential use in biochemical research and drug development (Bonacorso et al., 2018).
Properties
IUPAC Name |
2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S/c1-26-18-8-7-15(21)12-19(18)28(24,25)23-11-10-16(13-23)27-20-9-6-14-4-2-3-5-17(14)22-20/h2-9,12,16H,10-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIVINMHFYMCQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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